N-ethyl-4-(methylsulfanyl)-3-nitrobenzamide
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Overview
Description
n-Ethyl-4-(methylthio)-3-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of an ethyl group, a methylthio group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-4-(methylthio)-3-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of ethylbenzene to introduce the nitro group. This is followed by the introduction of the methylthio group through a substitution reaction. Finally, the benzamide moiety is formed through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of n-Ethyl-4-(methylthio)-3-nitrobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-4-(methylthio)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
n-Ethyl-4-(methylthio)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Ethyl-4-(methylthio)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methylthio group may enhance the compound’s lipophilicity, facilitating its penetration into cells. The ethyl group may influence the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- n-Propyl-4-(methylthio)-3-nitrobenzamide
- n-Ethyl-4-(ethylthio)-3-nitrobenzamide
- n-Ethyl-4-(methylthio)-2-nitrobenzamide
Uniqueness
n-Ethyl-4-(methylthio)-3-nitrobenzamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H12N2O3S |
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Molecular Weight |
240.28 g/mol |
IUPAC Name |
N-ethyl-4-methylsulfanyl-3-nitrobenzamide |
InChI |
InChI=1S/C10H12N2O3S/c1-3-11-10(13)7-4-5-9(16-2)8(6-7)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) |
InChI Key |
PHVYERBPQANHIL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)SC)[N+](=O)[O-] |
Origin of Product |
United States |
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